TRIAMCINOLONE ACETONIDE 21-ACETATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triamcinolone acetonide 21-acetate is a synthetic corticosteroid derived from triamcinolone. It is widely used in medical treatments due to its potent anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various skin conditions, joint disorders, and allergic reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone acetonide 21-acetate involves multiple steps. One common method includes the reaction of triamcinolone with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and maintained at specific conditions. The process includes purification steps such as crystallization and filtration to obtain the final product with the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Triamcinolone acetonide 21-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the steroid backbone.

Reduction: Reduction reactions can alter the double bonds within the compound.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in alcohols .

Wissenschaftliche Forschungsanwendungen

Triamcinolone acetonide 21-acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other corticosteroids.

Biology: The compound is used to study cellular responses to corticosteroids and their mechanisms of action.

Medicine: It is extensively used in clinical research to develop new treatments for inflammatory and autoimmune diseases.

Industry: The compound is used in the formulation of pharmaceutical products, including topical creams and injectable solutions

Wirkmechanismus

Triamcinolone acetonide 21-acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of specific genes that regulate the production of anti-inflammatory proteins and the suppression of pro-inflammatory mediators. The compound also inhibits the release of arachidonic acid, reducing the synthesis of prostaglandins and leukotrienes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triamcinolone: The parent compound from which triamcinolone acetonide 21-acetate is derived.

Triamcinolone hexacetonide: Another derivative with similar anti-inflammatory properties.

Triamcinolone diacetate: A related compound used in similar medical applications

Uniqueness

This compound is unique due to its specific chemical structure, which provides enhanced potency and stability compared to other derivatives. Its acetate group allows for better absorption and prolonged action in the body, making it highly effective in treating chronic inflammatory conditions .

Biologische Aktivität

Triamcinolone acetonide 21-acetate (TAA) is a synthetic glucocorticoid with significant biological activity, particularly in anti-inflammatory and immunosuppressive applications. It is widely used in various clinical settings, including dermatology, ophthalmology, and rheumatology. This article delves into the pharmacological effects, mechanisms of action, clinical applications, and recent research findings related to TAA.

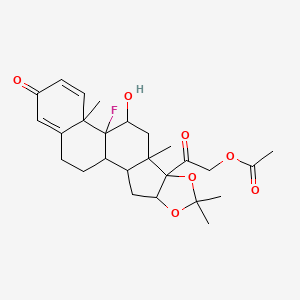

- IUPAC Name : (11β,16α)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione

- Molecular Formula : C26H33FO7

- Physical Appearance : White solid

Pharmacological Actions

TAA exhibits several key pharmacological effects:

- Anti-inflammatory Action : TAA reduces inflammation by inhibiting the expression of pro-inflammatory cytokines and mediators such as interleukin-6 (IL-6) and prostaglandins. It achieves this by inhibiting phospholipase A2, which leads to decreased arachidonic acid release and subsequent reduction in cyclooxygenase and lipoxygenase activity .

- Immunosuppressive Action : TAA suppresses immune responses by inhibiting T-cell activation and proliferation. This is particularly beneficial in conditions involving autoimmune reactions .

- Antiallergic Effects : TAA alleviates symptoms associated with allergic reactions by reducing vascular permeability and preventing leukocyte migration to sites of inflammation .

Clinical Applications

TAA is utilized in various medical fields:

- Dermatology : Used for treating eczema, dermatitis, psoriasis, and other inflammatory skin conditions.

- Ophthalmology : Administered via subconjunctival injection for corneal endothelial allograft rejection .

- Rheumatology : Effective in managing pain and inflammation associated with osteoarthritis through intra-articular injections .

Subconjunctival Injection for Corneal Rejection

A study assessed the efficacy of subconjunctival TAA injections in patients experiencing corneal transplant rejection. Sixteen patients received 20 mg of TAA alongside topical prednisolone. The results indicated significant improvement in graft survival compared to the control group receiving methylprednisolone .

Intra-Articular Injection for Osteoarthritis

In a phase III trial, patients with knee osteoarthritis received a single intra-articular injection of TAA (32 mg). The study reported significant improvements in pain relief compared to placebo over 24 weeks. Secondary endpoints also showed enhanced physical function as measured by WOMAC scores .

TAA exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, modulating gene expression related to inflammation and immune response.

- Inhibition of NF-kB Pathway : By inhibiting nuclear factor kappa-B (NF-kB), TAA reduces the transcription of various pro-inflammatory genes .

Research Findings

Recent studies have explored novel formulations of TAA to enhance its delivery and efficacy:

- Transfersome Formulations : Research indicates that ultradeformable lipid vesicles (Transfersomes) can significantly improve the bioavailability of TAA when applied topically, prolonging its anti-inflammatory effects while minimizing systemic exposure .

- Extended Release Formulations : Extended-release formulations have shown improved patient outcomes in pain management for osteoarthritis by providing sustained drug levels over time .

Summary Table of Clinical Uses

| Condition | Administration Route | Dosage Range |

|---|---|---|

| Eczema | Topical | 0.1% cream |

| Corneal Rejection | Subconjunctival | 20 mg |

| Osteoarthritis | Intra-articular | 32 mg |

| Allergic Rhinitis | Intranasal | 40 mg/mL |

Eigenschaften

IUPAC Name |

[2-(12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33FO7/c1-14(28)32-13-20(31)26-21(33-22(2,3)34-26)11-18-17-7-6-15-10-16(29)8-9-23(15,4)25(17,27)19(30)12-24(18,26)5/h8-10,17-19,21,30H,6-7,11-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBDXTSTTMAKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC(O2)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33FO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.